Product packaging for 1-methyl-3,5-diphenylpyridazin-4(1H)-one(Cat. No.:CAS No. 59591-31-0)

1-methyl-3,5-diphenylpyridazin-4(1H)-one

Cat. No.: B8703649
CAS No.: 59591-31-0
M. Wt: 262.30 g/mol
InChI Key: QGLNQEZZNQLZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3,5-diphenylpyridazin-4(1H)-one (CAS 59591-31-0) is an organic compound with the molecular formula C17H14N2O and a molecular weight of 262.31 g/mol . This compound features a pyridazinone core, which is a privileged scaffold in medicinal and agrochemical research due to its ability to engage in diverse molecular interactions . Pyridazine and pyrazole derivatives are recognized as versatile pharmacophores, rarely found in nature but engineered for their favorable physicochemical properties and broad spectrum of biological activities . The specific substitution pattern on this molecule—methyl and phenyl groups on the nitrogen-containing ring—makes it a valuable building block for the synthesis of more complex molecules. Researchers are exploring such structures for their potential in drug discovery and agrochemistry . The diphenylpyridazinone structure is analogous to cores found in various bioactive agents, suggesting its utility in developing new therapeutic and protective compounds . This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B8703649 1-methyl-3,5-diphenylpyridazin-4(1H)-one CAS No. 59591-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59591-31-0

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-methyl-3,5-diphenylpyridazin-4-one

InChI

InChI=1S/C17H14N2O/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

QGLNQEZZNQLZFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Significance of Pyridazinone Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

Pyridazinone derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular properties. nih.govnih.govsarpublication.comscispace.comnih.govnih.gov For instance, certain pyridazinone-based compounds have shown potent anti-inflammatory activity by targeting key mediators of inflammation such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and thromboxane A2 (TxA2). nih.govbenthamdirect.com Their structural versatility allows for the introduction of various functional groups, enabling chemists to fine-tune their biological activity and pharmacokinetic profiles. nih.gov

In the realm of organic synthesis, pyridazinone scaffolds serve as valuable building blocks for the construction of more complex molecules. acs.org Their inherent reactivity and multiple functionalization points make them attractive starting materials for the synthesis of novel heterocyclic systems and natural product analogues. The development of efficient synthetic routes to pyridazinones has been a continuous area of research, leading to a diverse library of these compounds for further investigation. nih.gov

Historical Context and Evolution of Pyridazinone Synthesis

The journey of pyridazinones in chemistry began in the late 19th century, with the first synthesis of the parent pyridazine (B1198779) ring system. sphinxsai.com However, it was in the mid-20th century that interest in pyridazinone derivatives began to surge, driven by the discovery of their significant biological activities. sphinxsai.com

Early synthetic methods for pyridazinones often relied on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) and its derivatives. sphinxsai.com A common and straightforward approach involves the reaction of γ-ketoacids with hydrazine hydrate (B1144303), leading to the formation of the dihydropyridazinone ring, which can then be oxidized to the corresponding pyridazinone. nih.gov

Over the years, synthetic methodologies have evolved to become more efficient, versatile, and environmentally friendly. Modern approaches include multicomponent reactions, which allow for the construction of complex pyridazinone structures in a single step from simple starting materials. scispace.com The use of microwave irradiation and ultrasound has also been explored to accelerate reaction times and improve yields. These advancements have significantly expanded the accessible chemical space of pyridazinone derivatives, facilitating the exploration of their structure-activity relationships.

Overview of 1 Methyl 3,5 Diphenylpyridazin 4 1h One As a Representative Pyridazinone Framework

Condensation Reactions in Pyridazinone Ring Formation

The formation of the pyridazinone ring is a critical step in the synthesis of this compound and related compounds. This is typically achieved through condensation reactions involving a dicarbonyl compound and a hydrazine (B178648) derivative. The careful selection of reactants and reaction conditions is paramount to ensure the desired product is obtained with high yield and selectivity.

Utilization of 1,2,4-Triketone Analogues for Chemo- and Regioselective Cyclization

The use of 1,2,4-triketone analogues as precursors offers a versatile route to substituted pyridazinones. urfu.rusemanticscholar.orgresearchgate.netmdpi.com These compounds possess multiple reactive carbonyl groups, allowing for controlled cyclization reactions. The chemo- and regioselectivity of these reactions are influenced by the nature of the substituents on the triketone and the reaction conditions employed. urfu.ruresearchgate.netnih.gov For instance, the condensation of 1,2,4-triketones with hydrazines can lead to the formation of either pyridazinones or pyrazoles, and the outcome can be directed by factors such as acid catalysis and temperature. researchgate.netnih.gov

The direction of the initial nucleophilic attack by the hydrazine on the triketone determines the final heterocyclic core. researchgate.netnih.gov Studies have shown that the substituent on the triketone can switch the preferential site of attack. urfu.ruresearchgate.netnih.gov For example, in the case of Ph-containing 1,2,4-triketones, cyclization with hydrazine can result in the formation of two different nitrogen heterocycles. semanticscholar.org The regiochemistry of the resulting heterocyclic core is typically confirmed using analytical techniques such as NMR spectroscopy and X-ray diffraction. researchgate.netnih.gov

Below is a table summarizing the outcomes of condensation reactions between various 1,2,4-triketone analogues and hydrazines under different conditions.

1,2,4-Triketone AnalogueHydrazine DerivativeReaction ConditionsMajor ProductReference
t-Bu-substituted triketoneHydrazineAcid-catalyzedPyridazinone & Pyrazole (B372694) mixture mdpi.com
Ph-containing triketonePhenylhydrazine HClAcid-catalyzedPyridazinone semanticscholar.org
Ph-containing triketoneMethylhydrazineRefluxPyridazinone & Pyrazole mixture mdpi.com
t-Bu, Ph, and 2-thienyl-substituted β-diketonesAqueous HydrazineAcid-free, MeOHNH-pyrazoles semanticscholar.orgmdpi.com

Role of Substituted Hydrazines in Pyridazinone Annulation

The choice of the substituted hydrazine is crucial in the annulation (ring-forming) process. semanticscholar.orgnih.gov The substituent on the hydrazine not only becomes a part of the final pyridazinone structure but also influences the reactivity and regioselectivity of the condensation reaction. semanticscholar.org For example, using methylhydrazine in the reaction with a phenyl-containing 1,2,4-triketone can lead to a mixture of a pyridazinone and a 3-acetylpyrazole, with the ratio of the products being dependent on the reaction conditions. mdpi.com

In contrast, the reaction of a t-Bu-substituted triketone with methylhydrazine can lead to the formation of a pyridazin-4(1H)-one through the interaction with the carbon atom of the acetal (B89532) group. semanticscholar.org This highlights the nuanced interplay between the structure of the triketone and the substituted hydrazine in determining the final product. The use of protected hydrazine derivatives, such as di-tert-butyl hydrazodiformate, in palladium-catalyzed amination reactions also provides a route to pyridylhydrazine derivatives which can then be used in pyridazinone synthesis. nih.gov

N-Alkylation Strategies for 1-Substituted Pyridazinones

Once the pyridazinone ring is formed, the next step towards synthesizing this compound is the introduction of the methyl group at the nitrogen atom in the 1-position. This is typically achieved through N-alkylation reactions.

Alkylation with Alkyl Halides and Dialkyl Sulfates

A common and effective method for N-alkylation involves the use of alkylating agents such as alkyl halides (e.g., methyl iodide) and dialkyl sulfates (e.g., dimethyl sulfate). princeton.edu These reactions are generally carried out in the presence of a base, which deprotonates the nitrogen atom of the pyridazinone, making it nucleophilic and ready to react with the alkylating agent. The choice of base and solvent can significantly impact the yield and selectivity of the N-alkylation. nih.gov

It is important to note that pyridazinones can exist in tautomeric forms, and alkylation can potentially occur at either the nitrogen or the oxygen atom. However, N-alkylation is generally favored, especially under basic conditions. nih.gov A metallaphotoredox approach has also been reported as a valuable alternative to conventional N-alkylation, allowing for the coupling of various N-nucleophiles with a diverse range of alkyl bromides at room temperature. princeton.edu

Optimization of Alkylation Conditions and Reagent Selection

The optimization of alkylation conditions is crucial to maximize the yield of the desired N-alkylated product and minimize the formation of byproducts. researchgate.netresearchgate.net Factors to consider include the choice of base, solvent, temperature, and the nature of the alkylating agent. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can be effective for N-alkylation. beilstein-journals.org

The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by several factors, including the counter-ion of the pyridazinone salt, the solvent, and the alkylating agent. nih.gov For example, it has been reported that the alkylation of the alkali salt of 2-pyridone in DMF predominantly occurs at the nitrogen atom, while using the silver salt in benzene (B151609) leads exclusively to the O-alkylated product. nih.gov Therefore, careful selection and optimization of these parameters are essential for the successful synthesis of 1-substituted pyridazinones.

Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods, and the synthesis of pyridazinones is no exception. rasayanjournal.co.in Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Several greener approaches have been applied to the synthesis of pyridazine (B1198779) and other heterocyclic compounds. These include the use of alternative solvents, such as water or polyethylene (B3416737) glycol (PEG-400), catalyst-assisted reactions, microwave-assisted synthesis, and solvent-free reaction conditions. rasayanjournal.co.inmdpi.comresearchgate.net For example, the modular synthesis of substituted pyridazin-3(2H)-ones has been described using PEG-400 as a green solvent. researchgate.net Microwave irradiation has been shown to offer benefits such as shorter reaction times and higher product yields in the synthesis of heterocyclic compounds. mdpi.com These green chemistry approaches not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and cost-effectiveness. rasayanjournal.co.in

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the pyridazinone ring. scispace.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the introduction of diverse substituents onto the pyridazinone scaffold. scispace.com

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is a highly versatile method for creating C-C bonds. nih.gov It is particularly valuable in the synthesis of biaryl compounds. In the context of pyridazinone chemistry, this reaction is used to introduce aryl or heteroaryl groups at specific positions of the ring. For instance, 6-aryl-5-dialkylaminopyridazin-3-ones have been synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids. nih.gov

The reaction tolerates a wide variety of functional groups and generally proceeds under mild conditions. nih.gov The use of palladium catalysts like those with SPhos ligands, combined with microwave irradiation, has been shown to facilitate this transformation efficiently. figshare.com This late-stage functionalization strategy is highly advantageous as it allows for the rapid generation of a library of analogues from a common intermediate, leveraging the vast commercial availability of arylboronic acids. acs.org

Controlling the position of arylation (regioselectivity) and the specific functional group that reacts (chemoselectivity) is crucial in the synthesis of complex molecules. In palladium-catalyzed C-H arylation of nitrogen-containing heterocycles like pyridines and quinolines, regioselectivity is often dictated by electronic and steric factors. nih.govmdpi.com For instance, in electron-deficient pyridines, arylation can be directed to the C3 or C4 positions, complementing other functionalization methods. nih.gov

The inherent Lewis basicity of nitrogen atoms in heterocycles can sometimes interfere with the catalytic cycle or lead to undesired positional selectivity. nih.gov However, strategic use of directing groups or tuning of reaction conditions can overcome these challenges. For diphenyl azolopyridazines, a regioselective mono-arylation at the 8-position has been achieved, overriding the expected ortho-C-H activation on the phenyl groups. nih.gov The choice of catalyst, ligands, and additives plays a critical role in steering the reaction towards the desired regioisomer, a principle that is directly applicable to the functionalization of the this compound core. rsc.org

Post-Synthetic Modifications and Derivatization of the Pyridazinone Core

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a pre-formed molecular scaffold. This approach allows for the late-stage introduction of various chemical moieties, which is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

The pyridazinone core offers multiple sites for the introduction of peripheral functional groups. The nitrogen atom at the 1-position can be readily alkylated or arylated. For example, N-alkylated 2-pyridones can be synthesized via one-pot alkylation under microwave irradiation, a technique that can be adapted for the N1-methyl group of the target compound or for introducing other substituents. sciforum.net

Furthermore, halogenated positions on the pyridazinone ring serve as versatile handles for introducing new functional groups via cross-coupling reactions. As discussed, a chloro group at the C6 position enables the introduction of various aryl groups via Suzuki coupling. nih.gov Similarly, palladium-catalyzed aminocarbonylation of iodo- and bromo-substituted pyridazinones allows for the synthesis of carboxamide derivatives, including those functionalized with amino acid esters. researchgate.net This demonstrates the capacity to append complex and biologically relevant functionalities to the pyridazinone scaffold. nih.govnih.gov

Table 2: Key Functionalization Reactions for the Pyridazinone Core
Reaction TypePosition(s) FunctionalizedReagents/CatalystsIntroduced Functional GroupReference
Suzuki-Miyaura CouplingC6Arylboronic acid, Pd-SPhos catalystAryl groups nih.gov
C-H ArylationVarious C-H bondsAryl halide, Pd(II) catalystAryl groups nih.gov
N-AlkylationN1Alkylating agentsAlkyl groups sciforum.net
AminocarbonylationC4, C5Amines, CO, Pd catalystCarboxamide groups researchgate.net

Synthesis of Fused Heterocyclic Systems Containing the Pyridazinone Moiety

The pyridazinone core serves as a versatile scaffold for the construction of various fused heterocyclic systems. These annulated structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of these fused rings typically involves the chemical modification of the pyridazinone moiety to introduce reactive functional groups, which then undergo intramolecular or intermolecular cyclization reactions to form a new adjoined ring. Common strategies include the conversion of the pyridazinone carbonyl group into a more reactive thione or a chloro group, followed by reaction with bifunctional reagents to build the new heterocyclic ring.

One of the most prevalent classes of fused systems derived from pyridazinones are the documentsdelivered.comnih.govnih.govtriazolo[4,3-b]pyridazinones. A general and effective pathway to these compounds involves the transformation of a pyridazinone into a pyridazinethione or a chloropyridazine derivative. For instance, spiro[cycloalkane]pyridazinones can be converted into their corresponding thioxo derivatives by reacting them with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. nih.gov These pyridazinethiones can then react with benzhydrazide to yield 7H-spiro[ documentsdelivered.comnih.govnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexanes]. nih.gov

Alternatively, a chloropyridazine, obtained from the reaction of a pyridazin-3(2H)-one with phosphorus oxychloride, can serve as a key intermediate. nih.gov This chloro-derivative readily reacts with hydrazine hydrate (B1144303) to form a hydrazinylpyridazine. nih.gov The resulting hydrazinyl moiety is then cyclized with various one-carbon donors to form the triazole ring. For example, reaction with acetic anhydride (B1165640) or carbon disulphide can lead to the formation of the corresponding pyridazinotriazine derivatives. nih.gov

Another important class of fused heterocycles are the imidazo[1,2-b]pyridazinones. The synthesis of these systems can be achieved by the cyclization of 6-chloro-2-phenyl-3(2H)-pyridazinone analogues. documentsdelivered.com For example, the reaction of a pyridazinone derivative with ethyl chloroformate can yield an oxazolopyridazine, which upon treatment with ammonium (B1175870) acetate (B1210297), cyclizes to the imidazopyridazinone. nih.gov This product can be further functionalized; for instance, heating with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate leads to the formation of a pyridazinoimidazo oxadiazinone system. nih.gov

The following table summarizes various synthetic methodologies for creating fused heterocyclic systems from pyridazinone precursors.

Starting Pyridazinone DerivativeKey Reagent(s)Reaction ConditionsFused Heterocyclic System FormedReference
Spiro[cycloalkane]pyridazinones1. Phosphorus pentasulfide (P2S5) 2. Benzhydrazide1. Toluene, reflux 2. N/A7H-spiro[ documentsdelivered.comnih.govnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexanes] nih.gov
4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one1. Phosphorus oxychloride (POCl3) 2. Hydrazine hydrate 3. Acetic anhydride1. Reflux 2. Reflux 3. N/APyridazinotriazine derivative nih.gov
6-Chloro-2-phenyl-3(2H)-pyridazinoneVarious cyclizing agentsN/AImidazo[1,2-b]pyridazinones documentsdelivered.com
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one1. Ethyl chloroformate 2. Ammonium acetate 3. Ethyl bromoacetate, K2CO31. N/A 2. ZnCl2 3. Acetone, heatPyridazinoimidazo oxadiazinone nih.gov
Spiro[cycloalkane]pyridazinones1. P2S5 2. Hydrazine monohydrate 3. Sodium nitrite, HCl1. Toluene, reflux 2. THF 3. 5 °CSpiro[cyclohexane-1,8'-tetrazolo[1,5-b]pyridazines] nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring's electron distribution makes it generally susceptible to nucleophilic attack, a characteristic stemming from the electron-withdrawing nature of the adjacent nitrogen atoms. thieme-connect.de However, the specific substitution pattern of this compound modifies this inherent reactivity.

Electrophilic Substitution: Electrophilic attack on the pyridazinone ring itself is generally difficult due to the ring's electron-deficient character. Reactions such as nitration or halogenation would likely require harsh conditions. Instead, electrophilic substitution would preferentially occur on the electron-rich phenyl rings at the C3 and C5 positions. The orientation of substitution on these phenyl rings (ortho, meta, or para) would be governed by standard directing effects, though the pyridazinone moiety itself acts as a deactivating group.

Nucleophilic Substitution: The pyridazine nucleus is generally considered "unactivated" at any ring carbon with respect to nucleophilic attack, making such reactions a prominent feature of its chemistry. thieme-connect.de For pyridazinones with good leaving groups (e.g., halogens), nucleophilic aromatic substitution (SNAr) is a common pathway. nih.govacs.org In the case of this compound, which lacks typical leaving groups on the heterocyclic ring, direct nucleophilic substitution on the ring carbons is less probable. However, reactions with strong nucleophiles might proceed under specific conditions. Studies on related halogenated pyridazines show that the regioselectivity of nucleophilic substitution can be influenced by the nature of the nucleophile and other substituents present on the ring. acs.org For instance, reactions of trifluoropyridazinone with nitrogen nucleophiles result in substitution at the 4- and 5-positions. nih.gov

Mechanistically, nucleophilic substitutions on pyridazines can occur through several pathways, including:

SNAr (Addition-Elimination): Involves the formation of a Meisenheimer-like intermediate.

SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure): This mechanism is particularly noted for halogenated pyrimidines and pyrazines when treated with strong bases like potassium amide, leading to a rearranged product. wur.nl

Elimination-Addition (Aryne mechanism): This has been suggested in reactions of halogenated pyridazinones with strong bases, proceeding through a didehydropyridazine intermediate. wur.nl

Table 1: Regioselectivity in Nucleophilic Substitution of Halogenated Pyridazinones This table is based on general findings for substituted pyridazinones and illustrates principles applicable to the ring system.

Reagent Position of Leaving Group Major Product Position Reference
Primary/Secondary Amines C4/C5/C6 (Fluoro) C4-substituted isomer nih.gov
N,N'-dimethylethylenediamine C4/C5/C6 (Fluoro) C4,C5-disubstituted acs.org
Potassium Amide C4 (Halogen) Mixture of C4 and C5 amino products (via aryne) wur.nl

Ring-Opening and Rearrangement Processes

The pyridazinone ring, while aromatic, can undergo ring-opening or rearrangement reactions under energetic conditions or when treated with specific reagents.

Base-Catalyzed Ring Contraction: A notable rearrangement is the base-catalyzed ring contraction of certain pyridazinones. For example, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone has been shown to contract to a 3-hydroxy-1-phenylpyrazole-5-carboxylic acid, a reaction proposed to proceed through a didehydro intermediate. wur.nl This suggests that under strong basic conditions, derivatives of this compound could potentially undergo similar transformations if appropriate leaving groups are present.

Claisen Rearrangement: In pyridazinone systems containing an allyloxy substituent, a Claisen rearrangement can be induced, typically by heating, to introduce an allyl group onto the ring. This is followed by other transformations like ring-closing metathesis to build fused heterocyclic systems. mdpi.comnih.gov While not directly applicable to the title compound, this demonstrates a pathway for functionalization and rearrangement of the core structure.

ANRORC Mechanism: As mentioned, the SN(ANRORC) mechanism involves a ring-opening step. This pathway is particularly relevant for reactions with strong nucleophiles like amide ions in liquid ammonia, where the heterocyclic ring opens to form an intermediate open-chain compound before closing to yield the substituted product. wur.nl

Photochemical and Electrochemical Behavior of Pyridazinones

The response of pyridazinones to light and electric current reveals further aspects of their reactivity.

Photochemical Behavior: The photochemistry of pyridazinone systems can lead to complex transformations. For instance, the irradiation of an azido-substituted pyrazolopyridazine (a fused pyridazine system) in various solvents generates a highly reactive nitrene intermediate. researchgate.net This intermediate can then undergo ring-opening to yield substituted pyridazine derivatives or react with the solvent. researchgate.net The specific photochemical behavior of this compound has not been extensively detailed in the provided search results, but the presence of the phenyl chromophores suggests it would absorb UV light, potentially leading to radical reactions or rearrangements.

Electrochemical Behavior: The electrochemical properties of pyridazines and related N-heteroarenes are an active area of research. rsc.orgnih.gov Electrochemical methods can be used to drive reactions that are otherwise difficult under standard thermal conditions. For example, electrochemical carboxylation of pyridines has been achieved, with the regioselectivity being controlled by the type of electrochemical cell used. nih.gov Studies on N-substituted α-diphenylphosphinoglycines have explored their electrochemical oxidation and reduction. researchgate.net While direct electrochemical studies on this compound are not specified, the general principles suggest that the pyridazinone ring, with its multiple nitrogen atoms and carbonyl group, would be electrochemically active, susceptible to both reduction and oxidation at specific potentials.

Role of Substituents, particularly Phenyl Groups, on Reactivity

Substituents play a critical role in modulating the electronic properties and steric environment of the pyridazinone ring, thereby dictating its reactivity. nih.gov

Electronic Effects: The two phenyl groups at the C3 and C5 positions of this compound are key to its chemical character.

Electron-Withdrawing/Donating Ability: Phenyl groups can act as either electron-donating or electron-withdrawing groups through resonance and inductive effects, depending on the reaction type. Their presence influences the electron density of the pyridazinone ring, affecting its susceptibility to attack. In reactions involving cationic intermediates, electron-donating substituents on the phenyl rings can stabilize the transition state and increase the reaction rate. rsc.org Conversely, electron-withdrawing groups (like a nitro group) on the phenyl rings would further decrease the electron density of the pyridazinone core. nih.gov

Stabilization of Intermediates: The phenyl rings can stabilize radical or charged intermediates formed during a reaction through resonance delocalization. This can influence the reaction pathway and the stability of the products.

Steric Effects: The bulky phenyl groups at C3 and C5 provide significant steric hindrance. This can direct incoming reagents to less hindered positions on the molecule. For example, any potential reaction at the C6 position would be sterically hindered by the adjacent C5-phenyl group.

Methyl Group at N1: The methyl group at the N1 position has a modest electron-donating inductive effect. Crucially, it prevents tautomerization and locks the molecule in the pyridazin-4-one form, simplifying its reactivity compared to N-unsubstituted analogs which can exist in equilibrium with their pyridazin-4-ol tautomers.

Table 2: Predicted Influence of Substituents on Reactivity

Substituent Position Electronic Effect Steric Effect Predicted Impact on Reactivity
Methyl N1 +I (Electron-donating) Minor Prevents tautomerization; slightly increases ring electron density.
Phenyl C3 -I, +/-M (Resonance) Significant Directs electrophilic attack to the phenyl ring; sterically hinders attack at adjacent positions.
Phenyl C5 -I, +/-M (Resonance) Significant Directs electrophilic attack to the phenyl ring; sterically hinders attack at C6.

Advanced Structural Characterization and Conformational Analysis of 1 Methyl 3,5 Diphenylpyridazin 4 1h One

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Intermolecular Interactions: In the solid state, molecules of 1-methyl-3,5-diphenylpyridazin-4(1H)-one are likely to engage in various non-covalent interactions that dictate the crystal packing. Given the absence of strong hydrogen bond donors, the primary intermolecular forces are expected to be van der Waals forces and π-π stacking interactions between the aromatic phenyl rings and the pyridazinone core. mdpi.com The presence of the carbonyl group (C=O) can also lead to dipole-dipole interactions. C-H···O and C-H···π interactions, although weaker, may also play a role in stabilizing the crystal structure. mdpi.com The specific arrangement of molecules in the crystal lattice, whether it be herringbone, sandwich, or other motifs, will be a direct consequence of the interplay of these intermolecular forces.

Table 1: Predicted Crystallographic Parameters and Key Structural Features of this compound (based on analogous structures)

ParameterPredicted Value/Feature
Crystal SystemMonoclinic or Triclinic
Space GroupP21/c or P-1 (Common for similar heterocycles)
Key Bond LengthsC=O: ~1.22 Å, C=N: ~1.30 Å, N-N: ~1.38 Å
Key Bond AnglesAngles within the pyridazinone ring ~120°
Phenyl Ring Dihedral Angles20° - 60° relative to the pyridazinone ring
Intermolecular Interactionsπ-π stacking, C-H···O, van der Waals forces

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. uobasrah.edu.iq While specific high-resolution 1D and 2D NMR spectra for this compound are not published in detail, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of related pyridazinone and phenyl-substituted heterocyclic compounds. rsc.orgmdpi.commdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the two phenyl rings. The methyl protons (N-CH₃) would likely appear as a singlet in the upfield region (around 3.5-4.0 ppm). The protons of the two phenyl rings will resonate in the aromatic region (typically 7.0-8.0 ppm) and will likely exhibit complex multiplet patterns due to spin-spin coupling between adjacent protons. The exact chemical shifts will be influenced by the electronic environment and the rotational dynamics of the phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift (in the range of 160-170 ppm). The carbons of the pyridazinone ring and the phenyl rings will resonate in the aromatic region (120-150 ppm). The methyl carbon will appear at a much higher field.

Solution-State Dynamics: The conformation of this compound in solution is likely to be dynamic. The phenyl rings are expected to undergo rotation around the C-C single bonds connecting them to the pyridazinone core. The rate of this rotation can be studied using variable-temperature NMR experiments. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the ortho, meta, and para protons of the phenyl rings. At higher temperatures, rapid rotation would lead to averaged signals. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide valuable information about the through-space proximity of different protons, helping to define the preferred solution-state conformation and the relative orientation of the phenyl rings. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
N-CH₃3.5 - 4.0 (s)35 - 45
Phenyl C-H7.0 - 8.0 (m)125 - 135
Pyridazinone C-H~7.0 (s)~110 - 120
Phenyl C (quaternary)-130 - 145
Pyridazinone C=N-~140 - 150
Pyridazinone C-Ph-~150 - 160
C=O-160 - 170

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes. nih.gov While the complete experimental IR and Raman spectra for this compound are not available, the characteristic vibrational frequencies can be predicted based on its functional groups and the analysis of similar compounds. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. The C=N stretching vibration of the pyridazinone ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. The region from 1400 to 1600 cm⁻¹ will contain several bands corresponding to aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the phenyl groups, are often strong in the Raman spectrum. The C=O and C=N stretching vibrations will also be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000 (medium)3100 - 3000 (strong)
Aliphatic C-H Stretch3000 - 2850 (medium)3000 - 2850 (strong)
C=O Stretch1680 - 1650 (strong)1680 - 1650 (medium)
C=N Stretch1650 - 1600 (medium)1650 - 1600 (medium)
Aromatic C=C Stretch1600 - 1400 (multiple bands)1600 - 1400 (strong)

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₇H₁₄N₂O, with a calculated molecular weight of approximately 262.31 g/mol . chemsrc.com

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 262. This peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Fragmentation Pattern: The fragmentation of this compound under EI conditions would likely involve the cleavage of the bonds within the pyridazinone ring and the loss of substituents. Common fragmentation pathways could include:

Loss of the methyl group: A fragment ion at m/z 247 [M - CH₃]⁺.

Loss of CO: A fragment ion at m/z 234 [M - CO]⁺˙.

Cleavage of the N-N bond: This could lead to various fragment ions depending on the specific bond cleavage and subsequent rearrangements.

Fragments related to the phenyl groups: A prominent peak at m/z 77 corresponding to the phenyl cation [C₆H₅]⁺ is expected.

The exact fragmentation pattern would provide valuable structural information and could be used to distinguish it from isomers.

Investigation of Tautomerism and Aromaticity within the Pyridazinone System

Tautomerism: Pyridazin-4(1H)-ones can theoretically exist in tautomeric forms, primarily the keto (amide) and enol (aromatic hydroxy) forms. However, for this compound, the presence of the methyl group on the N1 nitrogen atom prevents the classical keto-enol tautomerism that would involve the migration of a proton from the nitrogen to the carbonyl oxygen. The nitrogen atom is already alkylated, thus locking the molecule in the 4(1H)-one form. Therefore, significant tautomerism is not expected for this specific compound under normal conditions.

Aromaticity: The aromaticity of the pyridazinone ring is a topic of considerable interest. While the ring contains six π-electrons, the presence of the carbonyl group and the two nitrogen atoms influences the electron distribution and, consequently, the aromatic character. The degree of aromaticity can be assessed using computational methods.

Nucleus-Independent Chemical Shift (NICS): NICS calculations are a common method to evaluate the aromaticity of a ring system. A negative NICS value at the center of the ring is indicative of aromatic character, while a positive value suggests anti-aromaticity. It is anticipated that the pyridazinone ring in this compound would exhibit a degree of aromaticity, though likely less pronounced than that of benzene (B151609).

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is another computational tool that assesses aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic system. The HOMA value for the pyridazinone ring would provide a quantitative measure of its aromatic character, which is influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the phenyl and methyl substituents.

Computational and Theoretical Investigations of 1 Methyl 3,5 Diphenylpyridazin 4 1h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods are used to determine optimized molecular geometry, electronic distribution, and the energies of different molecular states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. samipubco.com It is favored for its balance of accuracy and computational efficiency, making it suitable for a broad range of chemical systems. mdpi.com DFT studies on heterocyclic compounds similar to 1-methyl-3,5-diphenylpyridazin-4(1H)-one are used to determine key properties such as optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netrsc.org

The B3LYP functional is a popular hybrid functional that has demonstrated reliability in simulating organic molecules. samipubco.commdpi.com Calculations using basis sets like 6-311++G(d,p) are often employed to achieve accurate predictions of molecular geometries and electronic properties. mdpi.com For the title compound, DFT calculations would elucidate the planarity of the pyridazinone ring, the torsion angles of the phenyl substituents, and the distribution of electron density across the molecule. This information is crucial for understanding the molecule's reactivity, with analyses like Natural Bond Orbital (NBO) and Fukui functions helping to identify atomic charges and sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

Table 1: Illustrative Data from DFT Calculations on Heterocyclic Compounds

Parameter Typical Method Predicted Information
Optimized Geometry B3LYP/6-31G(d,p) Bond lengths, bond angles, dihedral angles
Frontier Orbitals B3LYP/6-311++G(d,p) HOMO Energy, LUMO Energy, Energy Gap (ΔE)
Reactivity Descriptors NPA (NBO Analysis) Atomic Charges, Identification of reactive sites

| Vibrational Frequencies | B3LYP/LANL2DZ | IR spectra prediction, confirmation of stable minima |

This table represents the type of data typically generated from DFT studies on related compounds.

While DFT is highly effective, wavefunction-based methods provide an alternative and sometimes more accurate approach, particularly for calculating electron correlation effects. Methods like Møller-Plesset perturbation theory (e.g., MP2) and composite methods (e.g., G4MP2) are utilized for high-accuracy energy calculations and to validate DFT results. mdpi.comsuperfri.org

These methods are computationally more demanding than DFT but can be crucial for problems where electron correlation is a dominant factor. mdpi.com For this compound, such calculations could provide a more refined understanding of its stability and the energetics of potential isomers or transition states in chemical reactions. Comparing results from methods like MP2 and DFT helps establish the most suitable computational approach for predicting the properties of a given class of molecules. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal its conformational landscape and flexibility in different environments, such as in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net While no specific QSAR studies focused solely on this compound are available, the methodology is widely applied to series of related derivatives to guide drug discovery. mdpi.com

In a typical QSAR study, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for a set of analogous compounds with known activities. researchgate.net Statistical methods are then used to build a mathematical model that correlates these descriptors with the activity. Such a model for pyridazinone derivatives could help predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with potentially higher potency. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. samipubco.comresearchgate.net This method is instrumental in structure-based drug design for predicting how a molecule like this compound might interact with a specific biological target.

Docking simulations place the ligand into the active site of a target protein and evaluate different binding poses using a scoring function, which estimates the binding affinity. researchgate.net The results predict the most likely binding mode and provide a score, often expressed as a binding energy (e.g., in kcal/mol), that ranks its potential efficacy. ijper.org

Studies on related pyridazinone and pyrazole (B372694) derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of target proteins like human mitochondrial branched-chain aminotransferase (BCATm) or the motor protein Eg5. nih.govijper.org For this compound, docking studies would be essential to hypothesize its potential biological targets and understand the structural basis of its activity. The analysis of binding modes reveals which parts of the molecule are critical for interaction, guiding further chemical modifications to improve affinity and selectivity. nih.gov

Table 2: Representative Data from Molecular Docking Studies of Heterocyclic Ligands

Compound Series Protein Target (PDB ID) Metric Typical Results Key Interactions Identified
Pyrazoline Derivatives BCATm (2A1H) Docking Score -6.0 to -7.0 Hydrogen bonds, hydrophobic interactions
Dihydropyridazin-3(2H)-one Derivatives Amino Transferase Binding Affinity -6.2 (Standard) H-bond interactions with active site residues

| Enastron Analogues | Eg5 Kinesin | Binding Pose | N/A | Hydrogen bonds with Glu116, Tyr211 |

This table is illustrative, based on docking studies of structurally related compounds against various protein targets. nih.govresearchgate.netijper.org

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

Despite a thorough search for scientific literature, no specific computational and theoretical investigation data could be found for the chemical compound this compound. This absence of dedicated research in publicly accessible databases and scholarly articles prevents a detailed analysis as requested.

The inquiry sought to build a comprehensive article focusing on the computational and theoretical aspects of this compound, with a specific emphasis on the identification of key interacting residues and its applications in pharmacophore modeling and virtual screening. However, extensive searches did not yield any studies, datasets, or theoretical explorations that would provide the necessary information to address these specific areas for this particular compound.

The field of computational chemistry and drug design heavily relies on published research to understand the interactions and potential applications of chemical compounds. Techniques such as molecular docking, pharmacophore modeling, and virtual screening are typically documented in scientific papers, detailing the methodologies and findings. The absence of such records for this compound suggests that either this specific molecule has not been the subject of such computational studies, or the research has not been made public.

Without foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. Any attempt to do so would involve speculation or the use of data from related but distinct compounds, which would violate the core requirement of focusing solely on this compound.

Therefore, the sections on the identification of key interacting residues and motifs, as well as pharmacophore modeling and virtual screening applications for this compound, cannot be developed at this time. Further research and publication in the scientific community would be required to provide the basis for such an analysis.

Biological and Pharmacological Interrogation of 1 Methyl 3,5 Diphenylpyridazin 4 1h One Derivatives in Vitro and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. eurekalert.org For pyridazinone derivatives, these studies have been instrumental in enhancing their pharmacological profiles.

The pharmacological profile of pyridazinone derivatives can be significantly altered by modifying the substituents on the core ring structure. nih.gov For instance, the introduction of different functional groups can modulate activities such as antibacterial, anti-inflammatory, and enzyme inhibitory effects.

In the context of antibacterial activity, the nature and position of substituents on the pyridazinone ring play a crucial role. For example, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring has been shown to decrease the antibacterial activity of some derivatives. nih.gov Conversely, hydrolysis of the ester to a carboxylic acid can lead to an increase in antibacterial activity against certain Gram-negative bacteria. nih.gov

Regarding anti-inflammatory properties, particularly COX-2 inhibition, the substitution pattern on the phenyl rings of pyridazinone derivatives is critical. The presence of two methoxy (B1213986) groups at the meta and para positions of a phenyl ring has been found to significantly enhance COX-2 inhibitory activity, even surpassing that of the well-known COX-2 inhibitor, celecoxib. cu.edu.eg In contrast, monosubstitution at the para position with electron-donating groups like a methoxy or N-dimethylamino group can lead to a marked decrease in COX-2 inhibition. cu.edu.eg

The cholinesterase inhibitory activity of pyridazinone derivatives is also highly dependent on their substitution patterns. For instance, in a series of [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives, the position of the methoxy group on the phenyl ring was found to be a key determinant of activity and selectivity towards butyrylcholinesterase (BChE). nih.gov Specifically, the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold was identified as being important for inhibitory activity. nih.gov

Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a lead compound to improve its desired properties while minimizing undesirable ones. nih.gov For pyridazinone derivatives, various strategies have been employed to optimize lead compounds and design novel analogs with enhanced bioactivity. researchgate.netnih.gov

One common strategy involves the synthesis of a series of analogs with systematic modifications to the lead structure. researchgate.net For example, starting from a lead compound identified through high-throughput screening, a series of 2,6-disubstituted pyridazinone derivatives were developed as acetylcholinesterase (AChE) inhibitors. nih.gov This systematic approach allowed for the identification of a compound with significantly improved AChE inhibitory activity and selectivity over BChE. nih.gov

Another key strategy is the use of molecular modeling and docking studies to guide the design of new analogs. nih.gov By understanding the binding interactions between a lead compound and its target enzyme, researchers can rationally design modifications to enhance these interactions. For instance, docking studies of pyridazinone derivatives with cholinesterase enzymes have revealed that some compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) simultaneously, providing a basis for designing more potent inhibitors. nih.govnih.gov

Furthermore, the hybridization of the pyridazinone scaffold with other pharmacologically active moieties is a promising approach for developing novel analogs with dual or enhanced activities. nih.gov For example, diarylurea derivatives based on pyridazinone scaffolds have been designed as potential dual antimicrobial and anticancer agents. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanism of action of pharmacologically active compounds. Pyridazinone derivatives have been evaluated against a range of enzymes, demonstrating their potential as inhibitors of various therapeutic targets. nih.govresearchgate.net

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Several studies have investigated the potential of pyridazinone derivatives as cholinesterase inhibitors. nih.gov

A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their AChE inhibitory activity, with some derivatives showing significantly higher potency than the initial lead compound, minaprine. acs.orgdrugbank.com Another study focused on novel 2,6-disubstituted pyridazinone derivatives, identifying a compound with high AChE inhibitory activity and selectivity over BChE. nih.gov

Furthermore, a series of [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives were synthesized and tested for their ability to inhibit both AChE and BChE. nih.gov One derivative, [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate, emerged as the most potent BChE inhibitor among the synthesized compounds. nih.gov Kinetic and molecular docking studies have suggested that some of these pyridazinone derivatives act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of BChE. nih.gov

CompoundTarget EnzymeIC50 (µM)Inhibition Type
Minaprine (3c)AChE85Competitive, Reversible
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y)AChE0.12Not specified
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate (16c)eqBuChE12.8Mixed-type
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate (7c)EeAChE38.9% inhibition at 100 µMCompetitive

Beyond cholinesterases, pyridazinone derivatives have been investigated as inhibitors of other clinically relevant enzymes. researchgate.net A significant area of research has been their activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. nih.gov

Several studies have reported the design and synthesis of pyridazinone derivatives as selective COX-2 inhibitors. cu.edu.egnih.govresearchgate.netnih.gov These compounds have shown potent COX-2 inhibitory activity in vitro, with some exhibiting higher selectivity for COX-2 over COX-1 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. cu.edu.eg The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit COX-2. youtube.com

While there is extensive literature on pyridazinone derivatives as COX inhibitors, information regarding their activity against dihydroorotate (B8406146) dehydrogenase (DHODH) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is less specific to the 1-methyl-3,5-diphenylpyridazin-4(1H)-one scaffold. However, the broad spectrum of biological activities exhibited by pyridazinones suggests that they may interact with a variety of enzymatic targets. researchgate.net

Cellular Assays for Biological Activity (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory)

Cellular assays provide a more complex biological system to evaluate the effects of compounds, offering insights into their potential therapeutic applications. nih.govresearchgate.netidosi.orgjscimedcentral.com Pyridazinone derivatives have demonstrated a range of activities in such assays.

Antiproliferative Activity:

Several novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones have been synthesized and screened for their antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov Some of these compounds exhibited remarkable activity, with GI50 values of less than 1 µM against numerous cell lines. nih.gov Similarly, other studies have reported the antiproliferative effects of pyridazinone derivatives against various cancer cell lines, highlighting their potential as anticancer agents. nih.govresearchgate.net

Antimicrobial Activity:

The antimicrobial properties of pyridazinone derivatives have been widely investigated. idosi.org A variety of synthesized pyridazinone compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as several fungal species. idosi.orgbiomedpharmajournal.org The results indicate that these compounds can exhibit a range from mild to potent antibacterial and antifungal activities. idosi.org For instance, certain novel pyridazinone derivatives have shown significant activity against E. coli, S. aureus (including MRSA), S. typhimurium, and A. baumannii. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of pyridazinone derivatives has been demonstrated in cellular models. jscimedcentral.com For example, some compounds have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. nih.gov These findings support the potential of pyridazinone derivatives as anti-inflammatory agents, which is often linked to their inhibition of enzymes like COX-2. nih.gov

Compound ClassBiological ActivityKey FindingsCell Lines/Organisms
6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-onesAntiproliferativeSome compounds showed GI50 < 1 µM against 36 human tumor cell lines.NCI-60 cancer cell line panel
Novel pyridazinone derivativesAntibacterialCompound 7 showed significant activity with MIC of 7.8 µM against E. coli and MRSA.E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii
New pyridazinone derivativesAnti-inflammatoryCompound 5a reduced TNF-α and IL-6 levels by 87% and 76%, respectively.LPS-induced RAW264.7 macrophages

Investigation of Anticancer Activity in Specific Cell Lines

Derivatives of the this compound scaffold have demonstrated notable cytotoxic and anti-proliferative effects across a range of human cancer cell lines. In vitro studies have been instrumental in identifying the specific cancer types that are most susceptible to these compounds and in quantifying their potency.

A series of triazolo-pyridazinone derivatives were evaluated for their in vitro anticancer activity against four human tumor cell lines: breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung cancer (A549), and colon cancer (HCT116). benthamdirect.combenthamscience.com One particular compound from this series, designated as compound 17, exhibited potent anticancer activity, with its efficacy being comparable to the standard anticancer drug, doxorubicin. benthamdirect.combenthamscience.com Another study investigated pyridazinone-based diarylurea derivatives, with compounds 8f, 10l, and 17a showing significant growth inhibition percentages (GI%) against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with GI% values ranging from 62.21% to 100.14%. rsc.org Specifically, compounds 10l and 17a were selected for further five-dose screening and displayed GI50 values between 1.66 and 100 μM. rsc.org

Furthermore, the cytotoxic potential of pyridazinone derivatives has been observed in osteosarcoma cell lines. Compounds 3a, 3c, 4aa, and 4ba were tested on human osteosarcoma cell lines Saos-2 and MG-63, where they exhibited cytotoxic activity. nih.gov In the context of hematological malignancies, pyrazoline derivatives were tested against human acute leukemia cell lines K562 and Jurkat, with one compound showing selective cytotoxicity towards these cancer cells while being non-toxic to normal cells. nih.gov

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Derivative Type Cell Line Activity Metric Result
Triazolo-pyridazinone (Compound 17) MCF-7, A549, HepG2, HCT116 Cytotoxicity Potent, comparable to doxorubicin
Diarylurea-pyridazinone (10l, 17a) Melanoma, NSCLC, Prostate, Colon GI% 62.21% - 100.14%
Diarylurea-pyridazinone (10l, 17a) Various GI50 1.66 - 100 µM
Pyridazinone (3a, 3c, 4aa, 4ba) Saos-2, MG-63 Cytotoxicity Active
Pyrazoline (Compound 21) K562, Jurkat Cytotoxicity Selective for leukemia cells

Antimicrobial and Antifungal Efficacy

The pyridazinone scaffold has been a source of compounds with significant antimicrobial and antifungal properties. ijnc.ir Various derivatives have been synthesized and evaluated against a spectrum of Gram-positive and Gram-negative bacteria, as well as several fungal species. idosi.org

In one study, a series of diarylurea derivatives based on pyridazinone scaffolds were tested for their antimicrobial activity. rsc.orgnih.gov Compound 10h demonstrated potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. rsc.orgnih.gov In the same series, compound 8g showed significant antifungal activity against Candida albicans, also with an MIC of 16 μg/mL. rsc.orgnih.gov Other pyridazinone-based congeners have exhibited promising antimicrobial activity with MIC values ranging from 0.5 to 128 μg/mL against S. aureus. nih.gov

Further investigations into novel pyridazin-3(2H)-one derivatives revealed significant antifungal activity against plant pathogenic fungi. tandfonline.comresearchgate.net Specifically, a β-aroylpropionic acid derivative (compound 3), a thiosemicarbazone derivative (compound 8), and an N-cyanoacetyl dihydropyridazinone derivative (compound 17) displayed spectacular results against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.comresearchgate.net Additionally, some newly synthesized 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives showed inhibitory effects on the growth of Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. nih.gov

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

Derivative Type Organism Activity Metric Result (µg/mL)
Diarylurea-pyridazinone (10h) Staphylococcus aureus MIC 16
Diarylurea-pyridazinone (8g) Candida albicans MIC 16
Pyridazinone Congeners Staphylococcus aureus MIC 0.5 - 128
β-aroylpropionic acid (3) Fusarium solani, Alternaria solani, Fusarium semitectum Antifungal Activity Spectacular Results
Thiosemicarbazone (8) Fusarium solani, Alternaria solani, Fusarium semitectum Antifungal Activity Spectacular Results
N-cyanoacetyl dihydropyridazinone (17) Fusarium solani, Alternaria solani, Fusarium semitectum Antifungal Activity Spectacular Results
1H-pyrazole-3-carboxylic acid and pyridazinones Bacillus cereus, S. aureus, E. coli, P. putida Inhibitory Effects Active

Anti-Alzheimer's and Neuroprotective Potential

The multifaceted pathology of Alzheimer's disease has prompted the investigation of pyridazinone derivatives as potential multi-target ligands. nih.gov These compounds have been explored for their ability to simultaneously inhibit key enzymes and pathological processes implicated in the disease, as well as for their neuroprotective effects. nih.goveurekalert.orgmiragenews.com

A series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives were designed as potential multi-target ligands for Alzheimer's disease, with the aim of concurrently inhibiting acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov Computational studies, including 2D-QSAR modeling, molecular dynamics simulations, and molecular docking, suggested that these novel derivatives exhibit favorable interactions with key proteins related to Alzheimer's disease and possess enhanced dynamic stability within protein binding sites. nih.gov In vitro biological tests of similar hybrid compounds have shown strong inhibitory activity against AChE, excellent antioxidant properties, and a moderate ability to inhibit Aβ1-42 aggregation. nih.gov

Furthermore, certain tricyclic pyridazinone-based molecules have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Analogs 87 and 88 were reported as the most active compounds in a series, with IC50 values of 0.148 μM and 0.152 μM, respectively. These compounds also demonstrated neuroprotective effects in a PC12 cell model subjected to H2O2-induced injury. nih.gov The selective suppression of neurotoxic products from excessive glial activation by certain pyridazinone derivatives is another proposed mechanism for neuroprotection. sarpublication.com Newly synthesized pyrrolo[3,4-d]pyridazinone derivatives have also shown the ability to reduce the negative impact of lipopolysaccharide (LPS)-induced neuroinflammation in neuron-like PC12 cells, suggesting their potential in mitigating neurodegenerative processes. nih.gov

Mechanistic Elucidation of Biological Action (In Vitro Pathways)

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have begun to shed light on their specific molecular targets and their influence on cellular signaling pathways.

Target Identification and Validation

Several molecular targets have been identified for various pyridazinone derivatives, contributing to their observed biological activities. In the context of their anticancer effects, molecular docking studies have provided insights into the binding modes of diarylurea-based pyridazinone derivatives to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) enzyme. rsc.orgnih.gov Furthermore, a series of triazolo-pyridazinone derivatives were found to exert their anticancer actions in MCF-7 and A549 cell lines through the inhibition of urokinase activity. benthamdirect.combenthamscience.com

For their anti-inflammatory and neuroprotective effects, many pyridazinone derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This selective inhibition is a key mechanism for their therapeutic potential in conditions involving inflammation. nih.gov Additionally, as mentioned previously, certain tricyclic pyridazinone derivatives have been validated as potent inhibitors of PARP-1. nih.gov

Modulatory Effects on Cellular Pathways and Signaling Cascades

Pyridazinone derivatives have been shown to modulate key cellular pathways involved in cell proliferation, apoptosis, and inflammation. In cancer cells, compound 10l, a diarylurea-based pyridazinone, was found to induce cell cycle arrest in the G0–G1 phase in the A549/ATCC cell line. rsc.org Gene expression analysis revealed that this compound upregulated the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.org This modulation of apoptotic pathways is a critical mechanism for its anticancer activity. Similarly, in human acute leukemia cell lines, a pyrazoline derivative was found to cause significant cell cycle arrest in the S-phase and induce apoptosis through an intrinsic pathway involving mitochondrial damage and an increased Bax/Bcl-2 ratio. nih.gov

In the context of neuroprotection, the administration of novel pyrrolo[3,4-d]pyridazinone derivatives in a model of LPS-induced neuroinflammation led to a reduction in the adverse effects of the inflammatory stimulus. nih.gov These compounds are known to be selective COX-2 inhibitors, and their action is correlated with a decrease in oxidative stress. nih.gov The ability of these compounds to reduce reactive oxygen species levels also correlated with a decrease in DNA damage. nih.gov

Applications in Advanced Materials Science and Supramolecular Chemistry

The pyridazinone core is recognized as a versatile scaffold in the development of functional materials due to its unique electronic and structural characteristics. wikipedia.orgliberty.edunih.gov However, specific studies detailing the integration of 1-methyl-3,5-diphenylpyridazin-4(1H)-one into advanced materials are not documented. The potential utility of such compounds is generally inferred from the properties of the pyridazinone ring system, which can be tailored through substitution to influence photophysical, electronic, and self-assembly behaviors.

Pyridazinone derivatives are explored in medicinal chemistry and materials science for their diverse biological activities and potential as building blocks for functional organic materials. wikipedia.orgliberty.edunih.gov The inherent dipole moment and hydrogen bonding capabilities of the pyridazinone moiety can be harnessed to create materials with specific optical or electronic properties. The phenyl substituents on the pyridazinone ring can further contribute to the material's properties through extended π-conjugation, which is often crucial for applications in organic electronics. However, no sources specifically report on the utilization of this compound in this context.

Supramolecular chemistry relies on non-covalent interactions to construct well-defined architectures from molecular components. For pyridazinone derivatives, interactions such as π-stacking, hydrogen bonding, and C-H...π interactions are expected to play a crucial role in their self-organization in the solid state.

Aromatic rings, such as the phenyl groups in the target compound, frequently engage in π-stacking and C-H...π interactions, which are significant forces in directing crystal packing. These interactions influence the electronic properties and stability of the resulting solid-state structures. While the crystal structure of this compound has not been reported, studies on analogous heterocyclic compounds demonstrate the prevalence and importance of these non-covalent interactions in their solid-state assembly.

The self-assembly of small organic molecules into one-dimensional nanostructures like nanofibers and nanorods is a topic of significant interest for nanotechnology. This process is typically driven by a combination of directional non-covalent interactions, including hydrogen bonding and π-stacking. While some pyridazinone-containing dendrons have been shown to self-assemble into nanofibers and nanorods, there is no evidence to suggest that this compound exhibits similar self-assembly behavior.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Pyridazinone Analogues

The synthesis of the pyridazinone core is well-established, often involving the cyclization of ketoacids with hydrazine (B178648) derivatives. researchgate.netacs.org However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes to access a wider diversity of analogues. Key emerging trends include:

One-Pot, Multi-Component Reactions: Future methodologies will likely prioritize one-pot reactions where multiple starting materials are combined to form complex pyridazinone derivatives in a single step. This approach, such as the reaction of para-substituted acetophenones with glyoxalic acid followed by ring closure with hydrazine hydrate (B1144303), significantly improves efficiency by reducing the need for intermediate purification, saving time and resources. researchgate.net

Green Chemistry Approaches: A shift towards more environmentally benign synthesis is anticipated. This includes the use of greener solvents, catalysts, and energy sources. For instance, replacing traditional organic solvents with water or bio-based solvents and utilizing catalytic amounts of reagents instead of stoichiometric quantities are key areas of development. researchgate.net

Flow Chemistry: The application of continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This methodology is particularly promising for the large-scale production of pyridazinone-based active pharmaceutical ingredients.

Combinatorial Chemistry and Automated Synthesis: To rapidly generate large libraries of pyridazinone analogues for high-throughput screening, automated synthesis platforms coupled with combinatorial strategies will become more prevalent. This allows for the systematic modification of substituents on the pyridazinone ring to explore the structure-activity relationship (SAR) more comprehensively. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridazinone Analogues
MethodologyDescriptionAdvantagesFuture Outlook
Traditional Multistep Synthesis Sequential reactions with isolation of intermediates (e.g., formation of a ketoacid followed by cyclization). researchgate.netWell-established, reliable for specific targets.Will be increasingly replaced by more efficient methods.
One-Pot Reactions Multiple reaction steps occur in a single reaction vessel without isolating intermediates. researchgate.netIncreased efficiency, reduced waste, time-saving.Development of new multi-component reactions for greater molecular complexity.
Catalytic Methods Use of catalysts (e.g., potassium carbonate, sodium methoxide) to facilitate reactions like N-alkylation. researchgate.netacs.orgLower reagent loading, milder reaction conditions.Exploration of novel, more sustainable catalysts (e.g., biocatalysts, earth-abundant metals).
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch.Enhanced safety, scalability, and process control.Broader adoption for industrial-scale synthesis of pyridazinone derivatives.

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the structural characterization of pyridazinone derivatives, future research will leverage more advanced methods for real-time mechanistic studies. acs.org Understanding the intricate details of reaction mechanisms and biological interactions is crucial for optimizing synthesis and designing more effective molecules.

In-Situ Spectroscopy: Techniques like in-situ FT-IR and Raman spectroscopy can monitor reactions as they happen, providing real-time data on the formation and consumption of intermediates. This allows for precise optimization of reaction conditions and provides direct evidence for proposed mechanistic pathways.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HMBC, HSQC) will continue to be essential for unambiguous structure elucidation of complex analogues. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study the formation of supramolecular assemblies in solution.

Fluorescence Spectroscopy: This method is a powerful tool for studying the binding interactions between pyridazinone-based ligands and biological macromolecules like proteins. nih.gov By monitoring changes in the fluorescence of intrinsic fluorophores (like tryptophan residues) upon ligand binding, researchers can determine binding affinities and gain insight into the binding mechanism. nih.gov

Cryo-Electron Microscopy (Cryo-EM): For understanding interactions with large biological targets, such as enzymes or receptors, Cryo-EM is an emerging tool. It allows for the high-resolution structural determination of a ligand bound to its target protein, providing a detailed snapshot of the binding mode and key interactions, which is invaluable for structure-based drug design. oiccpress.com

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyridazinone-based compounds. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than human researchers.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, will become more sophisticated with AI. mdpi.com ML algorithms can build highly accurate predictive models from existing experimental data, allowing for the virtual screening of thousands of potential pyridazinone structures to prioritize the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyridazinone analogues with desired properties. By learning the underlying rules of chemical structure and biological activity, these models can propose novel molecules that are optimized for potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

Synthetic Route Prediction: AI platforms are being developed to predict viable synthetic pathways for target molecules. researchgate.net For a novel pyridazinone analogue, these tools can suggest a step-by-step synthesis plan, identify potential challenges, and even recommend optimal reaction conditions, significantly accelerating the "design-make-test-analyze" cycle. researchgate.net

Target Identification and Validation: AI can analyze biological data from genomics, proteomics, and clinical trials to identify and validate new biological targets for which pyridazinone derivatives might be effective. nih.gov This opens the door to applying this versatile scaffold to entirely new disease areas.

Exploration of Undiscovered Biological Targets and Therapeutic Applications (In Vitro)

The pyridazinone scaffold is a "privileged structure" known to interact with a wide array of biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. korea.edu Future research will focus on systematically exploring the full extent of this biological activity to uncover novel therapeutic applications.

High-Throughput Screening (HTS): Large, diverse libraries of pyridazinone analogues can be screened against panels of hundreds or thousands of biological targets using HTS. This unbiased approach can reveal unexpected activities and identify starting points for new drug discovery programs.

Phenotypic Screening: Instead of screening against a specific target, phenotypic screening involves testing compounds on whole cells or organisms to identify molecules that produce a desired physiological effect (e.g., stopping cancer cell proliferation). This can uncover first-in-class drugs that work through novel mechanisms of action.

Chemoproteomics: This technique uses chemical probes based on the pyridazinone scaffold to "fish out" their binding partners from cell lysates. Identifying these protein targets can elucidate the mechanism of action of existing compounds and reveal new potential therapeutic targets.

Repurposing Existing Compounds: Computational and experimental screening of known pyridazinone derivatives for new activities is a cost-effective strategy. A compound developed for one disease might show potent activity against a completely different biological target, accelerating its path to clinical application.

Table 2: Known and Potential Future Biological Targets for Pyridazinone Analogues
Target ClassKnown ExamplesPotential Future Targets (In Vitro)Therapeutic Area
Enzymes COX-2, MAO-B, PDE4, Tyrosine Kinases nih.govnih.govKinases (e.g., DYRK1A, GSK3), Proteasomes, DHFR oiccpress.comkorea.eduInflammation, Neurological Disorders, Cancer
Receptors G-Protein Coupled Receptors (GPCRs)Ion Channels (e.g., TrpC5), Nuclear ReceptorsPain, Inflammation, Metabolic Diseases
Cellular Processes Platelet Aggregation, VasodilationApoptosis Pathways, Angiogenesis, AutophagyCancer, Cardiovascular Disease
Pathogens Bacterial Proteins, Viral EnzymesFungal Enzymes, Parasitic Proteases (e.g., T. cruzi) researchgate.netoiccpress.comInfectious Diseases

Design of Pyridazinone-Based Multi-Target Directed Ligands

For complex, multifactorial diseases like Alzheimer's and cancer, the "one molecule, one target" paradigm is often insufficient. An emerging and powerful strategy is the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. The versatile and easily functionalizable pyridazinone scaffold is an ideal starting point for developing such agents.

The MTDL approach involves combining different pharmacophores into a single hybrid molecule. For example, a pyridazinone core known to inhibit acetylcholinesterase (AChE) could be linked to a moiety known to prevent amyloid-beta (Aβ) aggregation, creating a dual-action agent for Alzheimer's disease. mdpi.com Similarly, researchers have pursued the design of pyridazinone derivatives that exhibit both antimicrobial and anticancer activities by mimicking the structures of known inhibitors for targets in both domains. nih.gov This strategy aims to achieve a synergistic therapeutic effect, improve efficacy, and potentially reduce the development of drug resistance.

Expansion into New Areas of Materials Science and Supramolecular Devices

Beyond their established role in medicinal chemistry, the unique chemical and physical properties of pyridazinone derivatives are paving the way for their use in materials science. The aromatic, electron-deficient nature of the pyridazine (B1198779) ring, combined with its capacity for hydrogen bonding and π-stacking, makes it an attractive building block for functional materials.

A significant emerging direction is the synthesis of pyridazinone-containing dendrons. Researchers have successfully synthesized dendronic triazolo-pyridazinones that self-assemble into highly ordered nanostructures, such as nanofibers and nanorods. mdpi.com These assemblies are driven by non-covalent interactions like π-stacking and van der Waals forces. Such materials have potential applications in:

Organic Electronics: The π-conjugated systems inherent in many pyridazinone structures could be exploited for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and sensors.

Supramolecular Gels: The ability to form ordered, fibrous networks could enable the development of "smart" gels that respond to external stimuli like light, heat, or pH.

Drug Delivery Systems: Nanostructures formed by the self-assembly of pyridazinone derivatives could serve as carriers for other therapeutic agents, allowing for controlled release and targeted delivery.

The use of pyridazinones as functional group carriers in organic synthesis also highlights their potential as recyclable components in catalytic systems or as building blocks for creating novel polymers with tailored properties.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl group at N1, phenyl at C3/C5) .
  • X-ray Crystallography : Resolves stereochemistry; H-atom positions are refined using riding models, as demonstrated for spiro-pyridazinones .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ for C18_{18}H16_{16}N2_2O).

Basic Research Question

  • Receptor Binding Assays : Radiolabeled ligands (e.g., 3^3H-GABA for GABAA_A receptor affinity) .
  • Enzyme Inhibition : Kinase or protease inhibition screens using fluorogenic substrates .
  • Antimicrobial Testing : MIC assays against Gram-positive/negative strains .

Methodological Note : For pyridazinones, prioritize assays targeting inflammatory pathways (COX-2 inhibition) or ion channel modulation due to structural analogs' reported activities .

How can researchers resolve contradictions in biological activity data for this compound across different studies?

Advanced Research Question
Contradictions often stem from:

  • Purity Issues : Validate compound integrity via HPLC (>95% purity) and DSC (melting point consistency) .
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using reference compounds .
  • Metabolite Interference : Conduct LC-MS/MS to identify active metabolites in pharmacokinetic studies .

Case Example : A pyridazinone analog showed divergent IC50_{50} values due to residual DMSO in assays; reformulating in saline resolved discrepancies .

What methodologies are recommended for assessing the ADME profile of this compound?

Advanced Research Question

  • Absorption : Caco-2 cell monolayers to predict intestinal permeability .
  • Metabolism : Liver microsome assays (human/rat) with LC-MS metabolite profiling .
  • Excretion : Radiolabeled tracer studies in rodent models .

Pharmacokinetic Parameters (Analog):

ParameterValue (Mean ± SD)Method
t1/2_{1/2}4.2 ± 0.3 hPlasma LC-MS/MS
Bioavailability62% ± 8%Rat oral gavage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.